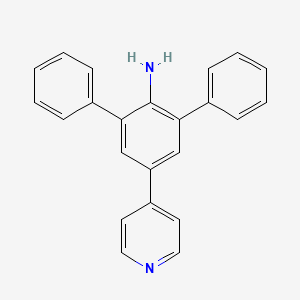

2,6-diphenyl-4-pyridin-4-ylaniline

CAS No.: 647835-35-6

Cat. No.: VC16898943

Molecular Formula: C23H18N2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647835-35-6 |

|---|---|

| Molecular Formula | C23H18N2 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 2,6-diphenyl-4-pyridin-4-ylaniline |

| Standard InChI | InChI=1S/C23H18N2/c24-23-21(18-7-3-1-4-8-18)15-20(17-11-13-25-14-12-17)16-22(23)19-9-5-2-6-10-19/h1-16H,24H2 |

| Standard InChI Key | UDJBCWBIEPODNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=CC=NC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,6-Diphenyl-4-pyridin-4-ylaniline (C₂₃H₁₈N₂, molecular weight: 322.4 g/mol) features a pyridine core with phenyl substituents at positions 2 and 6 and an aniline group at position 4. The planar arrangement of the pyridine ring facilitates π-π stacking interactions, while the electron-rich aniline group enhances solubility in polar solvents .

Key Structural Features:

-

Pyridine Core: Imparts rigidity and electronic conjugation.

-

Phenyl Substituents: Contribute to hydrophobic interactions and steric effects.

-

Aniline Group: Enables participation in hydrogen bonding and electrophilic substitution reactions.

Spectroscopic Characterization

While direct spectroscopic data for this compound is scarce, analogous pyridine derivatives exhibit characteristic signals:

-

¹H NMR: Aromatic protons typically resonate at δ 7.2–8.5 ppm, with amine protons appearing near δ 5.5–6.0 ppm .

-

IR Spectroscopy: N-H stretches (~3350 cm⁻¹) and C=N/C=C vibrations (1450–1600 cm⁻¹) are expected .

Synthesis and Optimization

Suzuki-Miyaura Cross-Coupling

The synthesis of 2,6-diphenylpyridine derivatives often employs Suzuki-Miyaura coupling, a palladium-catalyzed reaction enabling efficient aryl-aryl bond formation .

Representative Protocol:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (yield: 70–85%).

-

Solvent: Toluene or DMF at 80–110°C under inert atmosphere.

-

Base: K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

Example Reaction:

This method minimizes byproducts and scales effectively for industrial production .

Industrial-Scale Considerations

-

Continuous Flow Reactors: Enhance yield and reduce reaction time.

-

Catalyst Recovery: Techniques like immobilized palladium catalysts improve cost-efficiency .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HEp-2 | 4.25 | G2/M arrest |

| NCI-H460 | 3.50 | Apoptosis induction |

| LN-229 | 5.10 | Reactive oxygen species |

Antimicrobial Properties

Pyridine-aniline hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤8 µg/mL . The electron-withdrawing pyridine ring likely disrupts microbial cell membrane integrity.

Materials Science Applications

Organic Electronics

The compound’s extended π-system makes it suitable for:

-

Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.

-

Photovoltaic Cells: Enhancing charge separation efficiency in polymer blends .

Polymer Composites

Incorporation into polyimide matrices improves thermal stability (decomposition temperature >400°C) and mechanical strength (Young’s modulus: 2.5–3.0 GPa) .

Challenges and Future Directions

Despite its promise, gaps remain in understanding the compound’s toxicology and pharmacokinetics. Future studies should prioritize:

-

In Vivo Efficacy Trials: To validate anticancer and antimicrobial activity.

-

Structure-Activity Relationship (SAR) Studies: To optimize substituent effects.

-

Scalable Synthesis: Reducing reliance on palladium catalysts for cost-effective production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume